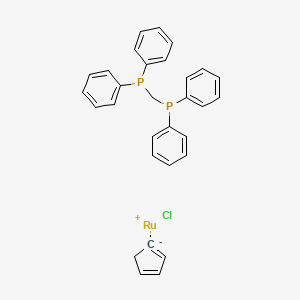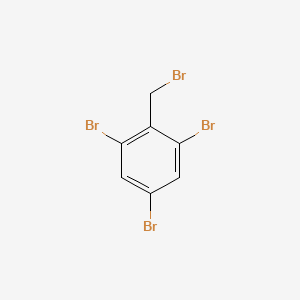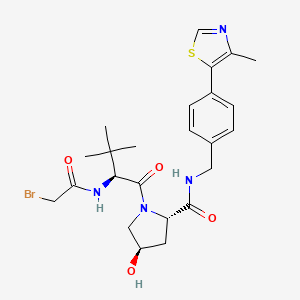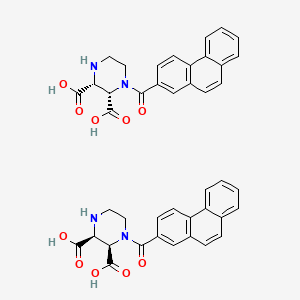amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
{[(1R,2R)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate is a complex organometallic compound It features a ruthenium(II) center coordinated to a p-cymene ligand, an amino-diphenylethyl group, and a toluenesulfonyl amido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate typically involves the following steps:
Ligand Preparation: The amino-diphenylethyl ligand is synthesized through a series of organic reactions, starting from commercially available precursors.
Complex Formation: The ligand is then reacted with a ruthenium precursor, such as ruthenium(II) chloride, in the presence of p-cymene. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Salt Formation: The resulting complex is treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organometallic reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of ruthenium.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other coordinating molecules.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new organometallic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its unique structure allows for selective and efficient catalysis.
Biology and Medicine
In biology and medicine, {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate has shown potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a promising candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties are valuable for large-scale production processes.
Wirkmechanismus
The mechanism of action of {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate involves coordination to target molecules, such as DNA or proteins. The ruthenium center can facilitate electron transfer reactions, leading to the formation of reactive intermediates that can induce biological effects. The p-cymene ligand provides stability and enhances the compound’s ability to interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {(1R,2R)-2-amino-1,2-diphenylethylamido}(benzene)ruthenium(II) chloride
- {(1R,2R)-2-amino-1,2-diphenylethylamido}(cyclopentadienyl)ruthenium(II) bromide
Uniqueness
Compared to similar compounds, {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate is unique due to the presence of the p-cymene ligand, which provides enhanced stability and specific electronic properties. This makes it particularly effective in catalytic and medicinal applications.
Eigenschaften
Molekularformel |
C31H32BF4N2O3RuS- |
|---|---|
Molekulargewicht |
700.5 g/mol |
IUPAC-Name |
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonylbenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate |
InChI |
InChI=1S/C21H20N2O3S.C10H14.BF4.Ru/c22-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)17-13-16(21(23)24)11-12-18(17)27(25)26;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h1-13,19-20H,22H2,(H3,23,24,25,26);4-8H,1-3H3;;/q;;-1;+2/p-2/t19-,20+;;;/m1.../s1 |
InChI-Schlüssel |
LEVABAZKNPRZPZ-SXFSLILVSA-L |
Isomerische SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H](C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])[C@H](C3=CC=CC=C3)N.[Ru+2] |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


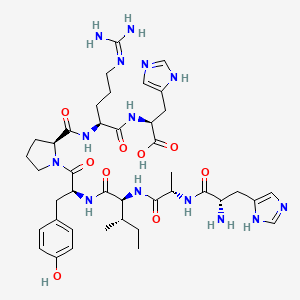

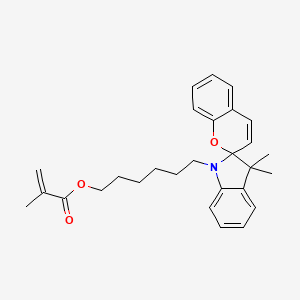
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
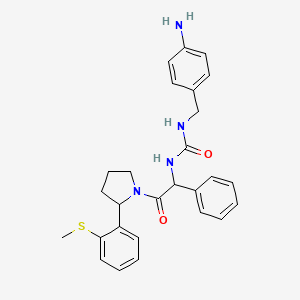
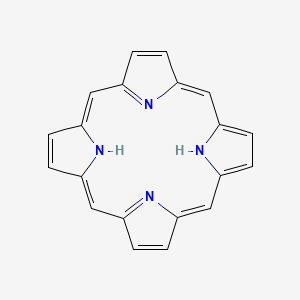
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)
